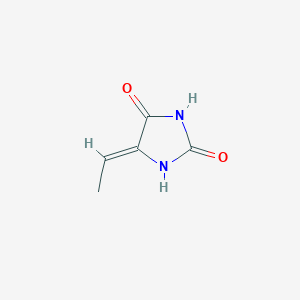
(Z)-5-Ethylideneimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-Ethylideneimidazolidine-2,4-dione is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group this compound is characterized by the presence of an ethylidene group attached to the nitrogen atom at the fifth position of the hydantoin ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Ethylideneimidazolidine-2,4-dione typically involves the condensation of ethylidene derivatives with hydantoin. One common method is the reaction of ethylidene bromide with hydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions: (Z)-5-Ethylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as ethylidenehydantoin.
Substitution: Substitution reactions involve the replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: (Z)-5-Ethylideneimidazolidine-2,4-dione is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticonvulsant or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (Z)-5-Ethylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or binding to receptors. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
5-Methylhydantoin: Similar in structure but with a methyl group instead of an ethylidene group.
5-Phenylhydantoin: Contains a phenyl group, offering different chemical properties and applications.
5,5-Diphenylhydantoin: Known for its use as an anticonvulsant (phenytoin).
Uniqueness: (Z)-5-Ethylideneimidazolidine-2,4-dione’s uniqueness lies in its ethylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications.
特性
CAS番号 |
137920-51-5 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC名 |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
InChIキー |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
SMILES |
CC=C1C(=O)NC(=O)N1 |
異性体SMILES |
C/C=C\1/C(=O)NC(=O)N1 |
正規SMILES |
CC=C1C(=O)NC(=O)N1 |
同義語 |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















